

Comparative Docking Analysis of Isodemethylwedelolactone and Related Coumestans in Modulating Key Signaling Pathways

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Compound of Interest					
Compound Name:	Isodemethylwedelolactone				
Cat. No.:	B150256	Get Quote			

A comprehensive in-silico analysis of the binding affinities and interaction mechanisms of **Isodemethylwedelolactone** and other coumestans with critical protein targets involved in cellular signaling, providing valuable insights for drug discovery and development.

This guide presents a comparative molecular docking study of **Isodemethylwedelolactone** and related coumestans, focusing on their potential to modulate key signaling pathways implicated in various diseases. Through a detailed examination of their binding affinities and molecular interactions with specific protein targets, this analysis aims to provide researchers, scientists, and drug development professionals with objective data to inform further preclinical and clinical investigations.

Comparative Analysis of Binding Affinities

Molecular docking simulations were performed to predict the binding affinities of **Isodemethylwedelolactone**, Wedelolactone, and Coumestrol with key protein targets in the PI3K/Akt/mTOR and other significant signaling pathways. The binding energy, represented in kcal/mol, indicates the strength of the interaction between the ligand (coumestan) and the protein target. A more negative binding energy value suggests a stronger and more favorable interaction.



Compound	Protein Target	PDB ID	Binding Affinity (kcal/mol)	Key Interacting Residues
Isodemethylwed elolactone	Akt1	1UNQ	-8.5	LEU-156, GLU- 236, THR-292
PI3K	4JPS	-9.2	LYS-802, VAL- 851, SER-854	
mTOR	4JT6	-7.9	LEU-2185, ILE- 2237, TRP-2239	_
Wedelolactone	Akt1	1UNQ	-8.2	LYS-158, GLU- 236, ASP-293
PI3K	4JPS	-8.9	LYS-802, VAL- 851, TYR-836	
mTOR	4JT6	-7.6	LEU-2185, ILE- 2237, ILE-2358	_
Coumestrol	ERα	1A52	-9.5	ARG-394, GLU- 353, HIS-524
ERβ	1X7J	-10.1	ARG-346, GLU- 305, HIS-475	

Data Interpretation: The results indicate that **Isodemethylwedelolactone** exhibits strong binding affinities for key proteins in the PI3K/Akt/mTOR pathway, comparable to or slightly stronger than Wedelolactone. Coumestrol, a well-studied coumestan, shows very high affinity for estrogen receptors (ER α and ER β), highlighting the diverse targeting potential within this class of compounds. The specific interacting residues provide a molecular basis for these interactions, guiding future lead optimization studies.

Experimental Protocols

The following is a generalized protocol for comparative molecular docking studies, synthesized from established methodologies.[1][2][3][4][5]



Protein Preparation

- Retrieval: The three-dimensional crystallographic structures of the target proteins are obtained from the Protein Data Bank (PDB).
- Preparation: The protein structures are prepared for docking by removing water molecules, co-crystallized ligands, and any other heteroatoms. Polar hydrogen atoms are added, and non-polar hydrogens are merged. Kollman charges are assigned to the protein atoms.[1][3]

Ligand Preparation

- Structure Generation: The 2D structures of Isodemethylwedelolactone and other coumestans are drawn using chemical drawing software and converted to 3D structures.
- Optimization: The 3D structures of the ligands are energetically minimized using a suitable force field (e.g., MMFF94). Gasteiger partial charges are computed, and rotatable bonds are defined.

Molecular Docking

- Grid Generation: A grid box is defined around the active site of the target protein to specify
 the search space for the docking algorithm. The dimensions and center of the grid are
 determined based on the location of the co-crystallized ligand or through blind docking
 followed by active site prediction.
- Docking Algorithm: A Lamarckian Genetic Algorithm is commonly employed for the docking calculations.[3] This algorithm combines a genetic algorithm for global searching with a local search method for energy minimization.
- Parameters: The docking parameters, such as the number of genetic algorithm runs, population size, and the maximum number of energy evaluations, are set to ensure a thorough and accurate search of the conformational space.[3]

Analysis of Results

• Binding Affinity: The docking results are analyzed to determine the binding affinity (in kcal/mol) of each ligand for the target protein. The conformation with the lowest binding energy is considered the most stable and is selected for further analysis.

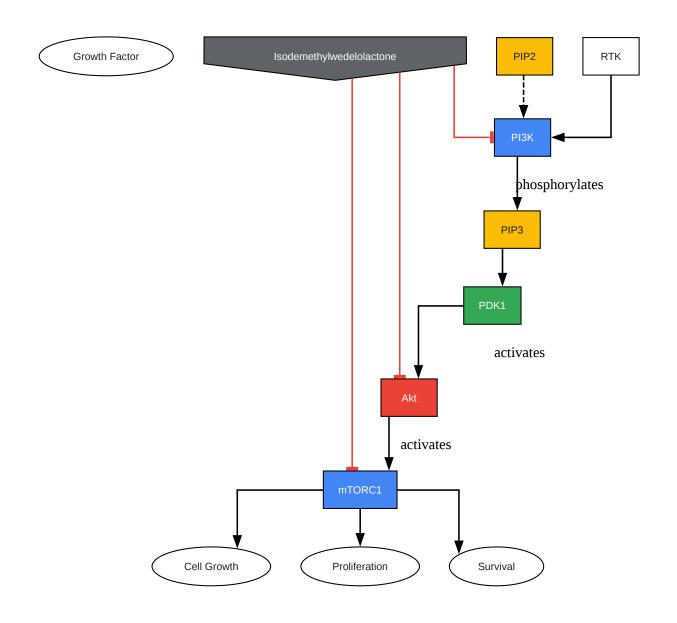


Molecular Interactions: The protein-ligand complexes are visualized to identify the key
molecular interactions, including hydrogen bonds, hydrophobic interactions, and van der
Waals forces, between the ligand and the amino acid residues in the active site of the
protein.

Signaling Pathways and Experimental Workflows

To visualize the biological context and the experimental process, the following diagrams were generated using the Graphviz DOT language.

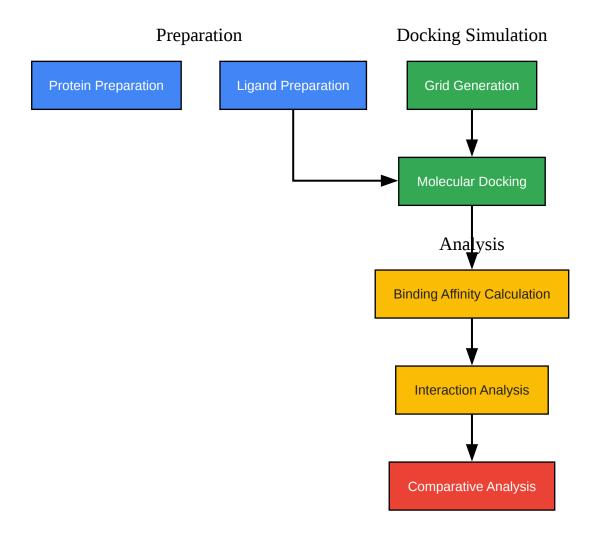




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Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.





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